Thiamine thiazolone pyrophosphate

Description

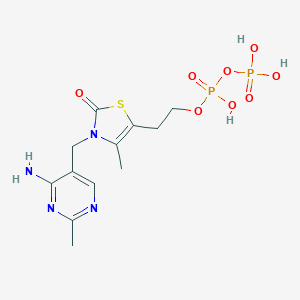

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-2-oxo-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O8P2S/c1-7-10(3-4-23-26(21,22)24-25(18,19)20)27-12(17)16(7)6-9-5-14-8(2)15-11(9)13/h5H,3-4,6H2,1-2H3,(H,21,22)(H2,13,14,15)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUYGIRPQSCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O8P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975145 | |

| Record name | 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59733-97-0 | |

| Record name | Thiamine thiazolone pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059733970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Metabolic Derivation of Thiamine Thiazolone Pyrophosphate

Enzymatic Synthesis of the Thiazole (B1198619) Moiety of Thiamine (B1217682)

The synthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (HET-P), differs between prokaryotes and eukaryotes.

In prokaryotes such as E. coli and B. subtilis, the formation of the thiazole ring is a complex process involving multiple enzymes. researchgate.net It begins with 1-deoxy-D-xylulose 5-phosphate (DXP), which is synthesized from pyruvate (B1213749) and glyceraldehyde 3-phosphate by DXP synthase. nih.gov Concurrently, a sulfur carrier protein, ThiS, is converted to its thiocarboxylate form by the action of several enzymes including ThiF, ThiI, and IscS. nih.gov Tyrosine or glycine (B1666218) is converted to dehydroglycine by ThiH or ThiO, respectively. nih.gov Finally, thiazole synthase (ThiG) catalyzes the condensation of these three components—DXP, the ThiS thiocarboxylate, and dehydroglycine—to form the thiazole phosphate. nih.gov

In eukaryotes, the biosynthesis of the thiazole moiety follows a different pathway. nih.gov In organisms like Saccharomyces cerevisiae, the enzyme THI4 is central to this process. nih.gov It utilizes NAD+ and glycine in the synthesis of the thiazole ring. frontiersin.org

Enzymatic Synthesis of the Pyrimidine (B1678525) Moiety of Thiamine

The pyrimidine portion of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is derived from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis. nih.govasm.org The enzyme ThiC catalyzes the complex rearrangement of AIR to form HMP phosphate (HMP-P). nih.govasm.org Subsequently, HMP-P is phosphorylated by thiamine diphosphokinase (ThiD in prokaryotes) to yield HMP pyrophosphate (HMP-PP). nih.govasm.org

Coupling of Thiazole and Pyrimidine Precursors to Form Thiamine Monophosphate and Thiamine Pyrophosphate

The independently synthesized thiazole and pyrimidine moieties are then coupled to form thiamine monophosphate (TMP). Thiamine phosphate synthase (ThiE) catalyzes the condensation of HMP-PP and HET-P to produce TMP. nih.gov The final step in the biosynthesis of the active cofactor is the phosphorylation of TMP to TPP, a reaction catalyzed by thiamine monophosphate kinase (ThiL). nih.govnih.gov

Biotransformation and Chemical Generation of Thiamine Thiazolone Pyrophosphate from Thiamine Pyrophosphate

Oxidative Conversion of the Thiazole Ring to Thiazolone

The thiazole ring of thiamine and its phosphorylated derivatives can undergo oxidation, leading to the formation of a thiazolone derivative. researchgate.net This conversion involves the modification of the thiazole ring, which is the reactive portion of the molecule. wikipedia.org Under certain conditions, such as in the presence of oxidizing agents or through enzymatic action, the thiazole ring can be opened, forming a thiol-bearing intermediate that can be further oxidized. nih.gov

Implications of Thiazolone Formation on Biological Activity

The conversion of the thiazole ring to a thiazolone structure results in a loss of biological activity. researchgate.net Thiamine pyrophosphate functions as a coenzyme by utilizing the unique reactivity of the C2 carbon of the thiazole ring to form a carbanion, which is essential for the catalytic mechanisms of TPP-dependent enzymes. wikipedia.org These enzymes play vital roles in key metabolic pathways, including the pyruvate dehydrogenase complex, the α-ketoglutarate dehydrogenase complex, and transketolase. nih.gov The oxidative modification to a thiazolone alters the chemical properties of this critical ring, thereby abolishing its ability to participate in these enzymatic reactions. researchgate.net

Mechanistic Studies of Thiamine Thiazolone Pyrophosphate Interactions with Thiamine Pyrophosphate Dependent Enzymes

Modes of Enzyme Inhibition

ThTPP primarily inhibits TPP-dependent enzymes through competitive mechanisms, although its strong binding can lead to effects that resemble other forms of inhibition.

ThTPP acts as a potent competitive inhibitor by directly competing with TPP for the same binding site on the enzyme. vaia.com Because of its structural similarity to TPP, it can occupy the active site, preventing the formation of a functional enzyme-coenzyme complex. vaia.com Kinetic analysis of this interaction shows that ThTPP binds at the coenzyme sites, which is a characteristic of competitive inhibition. nih.gov The kinetics of inactivation of the pyruvate (B1213749) dehydrogenase complex by ThTPP are first-order with respect to both the enzyme and the inhibitor. nih.gov

Kinetic Data for ThTPP Inhibition

| Enzyme | Organism | Inhibitor | Dissociation Constant (Ki) |

|---|

Table based on data from studies on E. coli pyruvate dehydrogenase complex. nih.gov

While competitive inhibition is the primary mechanism, some studies on related thiamine (B1217682) compounds have explored non-competitive inhibition. For instance, thiamine and thiamine pyrophosphate have been shown to act as non-competitive inhibitors of acetylcholinesterase, where they bind to a site other than the active site. consensus.appbohrium.comresearchgate.netmdpi.com However, for TPP-dependent enzymes, the action of ThTPP is best described as competitive, given that it directly occupies the coenzyme binding site. vaia.comnih.gov

ThTPP effectively halts the catalytic cycle of TPP-dependent enzymes. By binding so tightly to the active site, it traps the enzyme in an inactive conformation. This prevents the binding of the substrate and the subsequent formation of key reaction intermediates. In reactions like those catalyzed by pyruvate dehydrogenase, TPP functions by stabilizing a carbanion intermediate formed after the decarboxylation of the substrate. libretexts.orgyoutube.com ThTPP, by mimicking the transition state, blocks the initial steps of this process, preventing the formation of such intermediates and thus completely inhibiting the enzyme's function. vaia.com

Conformational Changes and Allosteric Effects Induced by Thiamine Thiazolone Pyrophosphate Binding

This compound (ThTDP) is a potent inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, such as the E1 component of the Escherichia coli pyruvate dehydrogenase multienzyme complex (PDHc). nih.govscience.gov Its inhibitory power stems not just from being a structural analog of the natural coenzyme TPP, but also from its ability to induce significant conformational changes in the enzyme's active site upon binding. nih.gov

Crystallographic studies have provided a detailed view of these structural alterations. When ThTDP binds to the apoenzyme (the enzyme without its coenzyme), it causes a reorganization of the protein structure in the immediate vicinity of the active site. nih.govscience.gov This reorganization includes:

Positional and Conformational Shifts: Specific amino acid residues near the binding pocket change their position and conformation to better accommodate the inhibitor.

Altered Coenzyme Conformation: The inhibitor, ThTDP, itself adopts a different conformation (the V conformation) compared to the natural coenzyme TPP. nih.gov

Changes in Hydration: New water molecules are introduced into the active site, while others are displaced. nih.gov

These collective changes result in the formation of additional hydrogen bonds between the inhibitor and the enzyme, which are not present when the natural coenzyme TPP is bound. nih.gov This enhanced network of hydrogen bonds explains the significantly higher binding affinity of the enzyme for ThTDP compared to TPP. nih.govscience.gov Interestingly, these extra hydrogen bonds are often formed with non-conserved amino acid residues, which helps to explain the wide variation in binding affinities for ThTDP and TPP observed across different thiamine-dependent enzymes. nih.gov The specific amino acid sequence of each enzyme dictates its capacity to form these stabilizing bonds with the inhibitor. nih.gov

This induced reorganization is also thought to have mechanistic implications for the enzyme's normal catalytic cycle. It has been suggested that a similar, but reversible, structural reorganization may occur during catalysis with the natural coenzyme to facilitate substrate binding and subsequent product release. nih.gov

Structure-Function Relationships in Thiamine Pyrophosphate-Dependent Enzyme Catalysis

The catalytic activity of TPP-dependent enzymes is intricately linked to the specific chemical structures of the coenzyme and the enzyme's active site. The inhibitor ThTDP, by mimicking the transition state of the reaction, provides a powerful tool for dissecting these relationships.

Analysis of Thiazolium Ring Contribution to Catalysis

The thiazolium ring is the chemical heart of the thiamine pyrophosphate coenzyme and is the primary locus of its catalytic activity. youtube.com The entire catalytic cycle of TPP-dependent enzymes is initiated by the deprotonation of the C2 carbon of the thiazolium ring. researchgate.net This process, facilitated by the enzyme and the coenzyme's own aminopyrimidine ring, generates a highly reactive carbanion, or ylide. nih.govnih.gov This ylide is the key catalytic species, acting as a nucleophile that attacks the carbonyl group of substrates like pyruvate. wikipedia.org

In stark contrast, this compound possesses a thiazolone ring, which is uncharged and cannot be readily deprotonated to form a reactive ylide. nih.gov This fundamental chemical difference renders ThTDP catalytically inert. It can bind to the active site, but it cannot initiate the first crucial step of the catalytic reaction.

ThTDP is considered a transition state analog. Many enzymatic reactions involving TPP proceed through transition states where the positive charge on the thiazolium ring is neutralized. nih.gov Because the thiazolone ring of ThTDP is inherently uncharged, it structurally resembles this transient, high-energy state. nih.gov According to the transition state theory of reaction rates, enzymes have a very high affinity for the transition state of the reaction they catalyze. This principle explains why ThTDP binds to enzymes like the pyruvate dehydrogenase complex with an affinity several orders of magnitude greater than that of the natural coenzyme, TPP. nih.gov

Structural and Computational Investigations of Thiamine Thiazolone Pyrophosphate

Crystallographic Analysis of Thiamine (B1217682) Thiazolone Pyrophosphate-Enzyme Complexes

Crystallographic studies have been instrumental in revealing the atomic-level details of how ThTzP binds to TPP-dependent enzymes. These studies provide a static yet high-resolution picture of the binding pocket and the intricate network of interactions that stabilize the inhibitor within the active site.

Elucidation of Binding Pockets and Interaction Motifs

The crystal structure of ThTzP in complex with various enzymes, such as transketolase and the E1 component of the pyruvate (B1213749) dehydrogenase complex, has been determined, offering significant insights into its binding mode. nih.govnih.gov In the case of the Escherichia coli pyruvate dehydrogenase E1 component, the binding of ThTzP induces a reorganization of the protein structure in the active site. This includes changes in the positions and conformations of certain amino acid residues, a shift in the coenzyme's V conformation, and alterations in the hydration sites. nih.gov These adjustments lead to an increased number of hydrogen bonds between the inhibitor and the protein, which explains the higher affinity of the apoenzyme for ThTzP compared to the natural cofactor, TPP. nih.gov

The binding of ThTzP and its analogs is characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, in transketolase, the thiazolone ring of the inhibitor is involved in key interactions within the active site. nih.gov The elucidation of these binding pockets and interaction motifs is crucial for understanding the specificity and affinity of ThTzP for different TPP-dependent enzymes. The specific amino acid sequences of each enzyme dictate its capacity to form these critical hydrogen bonds with the inhibitor. nih.gov

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Interacting Residues/Features |

| Pyruvate Dehydrogenase (E1) | Escherichia coli | 1TDP | 2.1 | Involves conformational changes in amino acid residues, a change in V coenzyme conformation, and an increase in hydrogen bonds. nih.gov |

| Transketolase | Saccharomyces cerevisiae | 1TKA | 2.3 | Closely resembles the binding of TPP, with key interactions in the active site involving the thiazolone ring. nih.gov |

Comparative Structural Analysis with Thiamine Pyrophosphate-Bound Enzymes

Comparing the crystal structures of enzymes bound to ThTzP with those bound to the native cofactor, TPP, reveals subtle yet significant differences that account for ThTzP's inhibitory action. The structure of the transketolase-ThTzP complex, for example, closely resembles that of the enzyme with TPP. nih.gov This suggests that the binding of the inhibitor involves ground-state rather than transition-state interactions. nih.gov

However, the replacement of TPP with ThTzP in the pyruvate dehydrogenase E1 component leads to a notable reorganization of the active site. nih.gov This structural rearrangement results in a more extensive network of hydrogen bonds, contributing to the tighter binding of the inhibitor. nih.gov These comparative analyses highlight how the seemingly minor modification of the thiazole (B1198619) ring to a thiazolone ring can have profound effects on the enzyme's structure and function, ultimately leading to potent inhibition. The specific hydrogen bonding patterns are not conserved across all TPP-dependent enzymes but are instead unique to each enzyme. nih.gov

Molecular Modeling and Simulation Approaches

To complement experimental data, computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanical/molecular mechanical (QM/MM) studies are employed to investigate the dynamic nature of ThTzP-enzyme interactions.

Molecular Docking for Predicting Binding Conformations and Energies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of ThTzP, docking studies help in predicting its binding conformation within the active site of TPP-dependent enzymes and estimating the binding affinity. These studies have been applied to various TPP-dependent enzymes to understand the binding modes of inhibitors and substrates. nih.govnih.gov

For instance, molecular docking has been used to study the binding of thiamine and its derivatives to the prion protein, revealing the importance of water molecules in stabilizing the ligand and facilitating interactions with the phosphate (B84403) group. nih.gov Such studies can provide valuable insights into the key residues involved in binding and can guide the design of more potent and selective inhibitors. The accuracy of docking can be enhanced by incorporating structural water molecules and using experimental restraints. nih.gov

| Enzyme/Protein | Ligand | Docking Software | Key Findings |

| Prion Protein | Thiamine | (Not specified) | Water molecules are crucial for ligand stabilization and interaction with the phosphate group. The 4-aminopyrimidine (B60600) ring of thiamine forms a π-stacking interaction with Tyr150 and hydrogen bonds with Asp147. nih.gov |

| Acetylcholinesterase | Thiamine, Thiamine Pyrophosphate | (Not specified) | Docking analyses, along with experimental data, suggest a non-competitive type of inhibition. mdpi.com |

Molecular Dynamics Simulations for Characterizing Ligand-Protein Interactions and Conformational Dynamics

These simulations can be used to analyze the stability of the protein-ligand complex by monitoring parameters like the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over the simulation time. plos.org Furthermore, MD simulations can elucidate the role of water molecules in mediating interactions at the protein-ligand interface. frontiersin.org For example, simulations of acetylcholinesterase with thiamine and TPP have provided additional evidence for their non-competitive inhibitory mechanism. mdpi.com

| System | Simulation Time | Key Findings |

| Acetylcholinesterase with Thiamine/TPP | (Not specified) | Supported a non-competitive inhibition model. mdpi.com |

| Various Protein-Protein Complexes | 100 ns | Analysis of RMSD, Rg, and hydrogen bonds revealed the stability and compactness of the complexes. plos.org |

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Catalytic Mechanisms

QM/MM methods are powerful computational tools that combine the accuracy of quantum mechanics for a small, catalytically important region of the system (like the ligand and key active site residues) with the efficiency of molecular mechanics for the rest of the protein. researchgate.net These studies are particularly useful for investigating the electronic details of catalytic mechanisms, including bond-making and bond-breaking events.

In the context of TPP-dependent enzymes, QM/MM studies have been employed to understand the activation of the TPP cofactor and the subsequent catalytic cycle. researchgate.netnih.gov For human transketolase, a computational model using QM/MM methods has been proposed, defining a new route for TPP activation. researchgate.net These studies can also shed light on how inhibitors like ThTzP interfere with the catalytic process at a subatomic level. While direct QM/MM studies on ThTzP are not extensively reported, the insights gained from studies on TPP are highly relevant for understanding the inhibition mechanisms.

| Enzyme | Focus of Study | Key Insights |

| Human Transketolase | TPP activation and catalytic cycle | A new route for TPP activation was proposed, highlighting a strong interaction between TPP and specific glutamic acid residues in the active site. researchgate.netnih.gov |

| Transketolase | Intermediate destabilization | QM/MM calculations showed that the energy penalty for observed distortions in an intermediate is small and that a favorable hydrogen bond is the main cause for the distortion. researchgate.net |

In Silico Design and Optimization of Thiamine Thiazolone Pyrophosphate Analogs

The unique structure of this compound (TTPP), particularly its uncharged thiazolone ring which mimics the transition state of thiamine pyrophosphate (TPP)-dependent enzymatic reactions, makes it a compelling scaffold for the in silico design of novel enzyme inhibitors. nih.gov Computational approaches, including structure-activity relationship (SAR) studies and fragment-based ligand design (FBLD), are pivotal in optimizing the potency, selectivity, and pharmacokinetic properties of TTPP analogs.

Structure-Activity Relationship (SAR) Studies

SAR studies for TTPP analogs focus on systematically modifying its three key components: the aminopyrimidine ring, the central thiazolone (or a bioisosteric replacement), and the pyrophosphate tail, to understand their impact on binding affinity and inhibitory activity against TPP-dependent enzymes.

A primary target for these inhibitors is the pyruvate dehydrogenase (PDH) complex, a crucial enzyme in cellular metabolism. cam.ac.uk TTPP itself is a powerful inhibitor of the E. coli pyruvate dehydrogenase complex, exhibiting a dissociation constant (Kd) orders of magnitude lower than that of TPP, highlighting the significance of the neutral thiazolone ring for tight binding. nih.gov

Key insights from SAR studies on TTPP analogs include:

The Pyrophosphate-Binding Pocket: This region is a major focus for modification. The pyrophosphate group of TPP interacts with a divalent metal ion, typically Mg2+, within the enzyme's active site. cam.ac.uknih.gov Analogs often replace the pyrophosphate moiety with various metal-binding groups (MBGs) to enhance affinity and modulate selectivity. For instance, replacing the pyrophosphate with a 1,3-dicarboxylate group has been shown to result in potent inhibition of multiple TPP-dependent enzymes. nih.govchemrxiv.org

Central Heterocycle: While the thiazolone ring is a key feature of TTPP, SAR studies have explored replacing it with other five-membered heterocycles like triazoles and furans. cam.ac.uknih.gov These modifications aim to optimize interactions within the active site and improve synthetic accessibility. Studies have shown that switching from a triazole to a furan (B31954) ring can improve binding affinity for PDH E1. cam.ac.uk

The Linker: The linker connecting the central heterocycle to the terminal MBG is critical. Ester-based linkers have produced potent and selective inhibitors of PDH E1. However, due to stability concerns, amides were investigated as replacements. While initial amide linkers reduced binding affinity, the use of bioisosteres like amino-oxetanes has successfully restored high affinity while maintaining improved stability against hydrolysis. cam.ac.uk

Terminal Substituents: Computational docking has been used to guide the selection of terminal substituents that can form favorable interactions, such as hydrogen bonds, within the pyrophosphate pocket. cam.ac.uk For example, replacing a metabolically unstable pyridyl group with a p-methoxy group was predicted and confirmed to maintain necessary interactions. cam.ac.uk

These studies have led to the development of TTPP analogs with significantly improved inhibitory profiles against specific enzymes. For example, analogs have been developed that are much stronger competitive inhibitors of the mammalian pyruvate dehydrogenase complex than oxythiamine (B85929) pyrophosphate (OTPP). researchgate.net

Table 1: SAR Findings for Thiamine Analogs Targeting Pyruvate Dehydrogenase E1 (PDH E1)

| Analog Series | Modification | Key Finding | Impact on Activity | Reference |

|---|---|---|---|---|

| Triazole-based | Replacement of hydroxamate MBG with 1,3-dicarboxylate | Dicarboxylate acts as a potent metal-binding group. | Potent inhibition of multiple TPP-dependent enzymes. | nih.govchemrxiv.org |

| Furan-based | Switch from triazole to furan as the central ring. | Furan improves binding affinity. | Increased potency against PDH E1. | cam.ac.uk |

| Linker Modification | Replacement of ester linker with amino-oxetane bioisostere. | Amino-oxetane maintains affinity and improves stability over amide. | Potent and stable inhibition of PDH E1. | cam.ac.uk |

| Terminal Group | Replacement of m-pyridin-3-yl with p-methoxy group. | p-methoxy group maintains hydrogen bonding in the active site. | Retained target affinity with improved metabolic profile. | cam.ac.uk |

Fragment-Based Ligand Design

Fragment-based ligand design (FBLD) is a powerful strategy for developing novel inhibitors, starting from small, low-complexity molecules (fragments) that bind to the target protein. nih.gov The thiazole scaffold, a core component of thiamine and its analogs, is a common and attractive building block in FBLD campaigns due to its presence in many biologically active compounds. nih.govresearchgate.net

In the context of TTPP, FBLD can be applied by deconstructing the molecule into its fundamental fragments: the aminopyrimidine, the thiazole/thiazolone, and the pyrophosphate-mimicking tail. These fragments can then be screened and optimized individually before being linked together to create novel, high-affinity ligands.

The process typically involves:

Fragment Library Screening: A library of small, fragment-sized compounds containing thiazole or other relevant scaffolds is screened against the target enzyme (e.g., a TPP-dependent enzyme). nih.govresearchgate.net Biophysical methods are used to detect weak binding and confirm direct engagement with the target. nih.gov

Hit Validation and Characterization: Hits from the initial screen are rigorously validated to rule out non-specific or promiscuous inhibitors. nih.govresearchgate.net This involves a cascade of biochemical assays and stability tests. nih.gov

Fragment Growing or Linking: Once validated fragments are identified, computational modeling and synthetic chemistry are used to "grow" the fragment by adding functional groups to improve affinity or to link multiple fragments together that bind at adjacent sites. nih.gov For instance, a thiazole fragment binding in one part of the TPP binding site could be linked to another fragment that occupies the pyrophosphate-binding pocket.

While specific FBLD campaigns starting directly from TTPP are not extensively documented in the reviewed literature, the principles are widely applied to its constituent parts. The thiazole ring itself has been identified as a hit in several fragment screening campaigns against various targets, including bromodomains. nih.gov The knowledge gained from SAR studies on TTPP analogs, which details the importance of specific linkers and metal-binding groups, provides a clear roadmap for how a thiazole-based fragment could be elaborated into a potent and selective inhibitor. cam.ac.uknih.gov

Regulatory Implications and Broader Biochemical Context of Thiamine Thiazolone Pyrophosphate

Influence on Thiamine (B1217682) Pyrophosphate Riboswitch Function

Thiamine pyrophosphate (TPP) riboswitches are highly conserved RNA structures found in archaea, bacteria, and eukaryotes that directly bind TPP to regulate gene expression. wikipedia.orgribocentre.org This regulation is crucial for maintaining appropriate intracellular levels of thiamine. nih.gov The binding of TPP to the riboswitch induces a conformational change in the RNA, which can affect transcription, translation, or splicing of genes involved in thiamine biosynthesis and transport. ribocentre.orgnih.gov

Thiamine thiazolone pyrophosphate, as a structural analog of TPP, can also interact with the TPP riboswitch. It is recognized by the riboswitch's aptamer domain, the region that specifically binds the ligand. nih.gov This interaction can mimic the effect of TPP, leading to the repression of genes under the control of the riboswitch. For example, the antimicrobial action of pyrithiamine, another thiamine analog, is mediated by its pyrophosphorylated form binding to TPP riboswitches, which reduces the expression of essential thiamine metabolism genes. nih.gov This demonstrates that synthetic analogs like ThTPP can act as ligands for the TPP riboswitch, thereby influencing gene expression.

Potential Modulation of Thiamine Biosynthetic Feedback Loops

The biosynthesis of thiamine is a complex process involving separate synthesis of pyrimidine (B1678525) and thiazole (B1198619) moieties, which are then coupled to form thiamine monophosphate (TMP) and subsequently phosphorylated to TPP. researchgate.netresearchgate.net This pathway is tightly regulated by feedback mechanisms, primarily through the TPP riboswitch. When TPP levels are high, the binding of TPP to its riboswitch downregulates the expression of key biosynthetic enzymes such as ThiC, which is involved in pyrimidine synthesis, and enzymes of the thi (B1664050) operon responsible for thiazole synthesis and transport. nih.govnih.gov

By binding to the TPP riboswitch, ThTPP can hijack this feedback inhibition mechanism. Even in a state of thiamine deficiency, the presence of ThTPP could signal to the cell that TPP levels are sufficient, leading to the shutdown of the thiamine biosynthetic pathway. This would prevent the de novo synthesis of thiamine and its precursors, exacerbating the deficiency. The ability of thiamine analogs to cause the repression of TPP metabolic genes has been observed in bacteria, highlighting the potential for ThTPP to modulate these essential feedback loops. nih.gov

Interactions with Thiamine Transport Systems and Cellular Homeostasis

Cellular homeostasis of thiamine is maintained by a balance of biosynthesis, salvage, and transport. researchgate.net In many organisms, thiamine and its phosphorylated forms are taken up from the environment by specific transporters. While it was once believed that TPP could not be transported across plasma membranes in significant amounts, evidence from studies in C. elegans suggests that TPP can indeed be transported across cell membranes. nih.govnih.gov

Thiamine analogs are known to compete with thiamine for transport and metabolism. For instance, the thiamine analog N3-pyridyl thiamine (N3PT) has been shown to reduce the accumulation of radiolabeled thiamine in parasites, indicating competition for transport and/or subsequent metabolic trapping. biorxiv.org Given its structural similarity to TPP, it is plausible that ThTPP could interact with and potentially be transported by the same systems responsible for TPP uptake. If transported into the cell, ThTPP could further disrupt thiamine homeostasis by interfering with intracellular processes.

Role as a Natural Analog or Metabolite in Thiamine Metabolism

This compound is primarily known as a synthetically created compound used in biochemical research. nih.gov It was synthesized to act as a transition state analog for TPP-dependent enzymes. nih.gov The thiazole ring of TPP is crucial for its catalytic activity, and in many enzymatic reactions, it forms transition states where the positive charge on the ring is diminished. nih.govlibretexts.org The uncharged sulfur-containing ring of ThTPP mimics these transition states. nih.gov

Research has shown that ThTPP binds much more strongly to enzymes like the E. coli pyruvate (B1213749) dehydrogenase complex than TPP itself, which is consistent with the transition state theory. nih.gov This tight binding makes it a potent inhibitor of TPP-dependent enzymes. While there is no current evidence to suggest that ThTPP is a naturally occurring metabolite in thiamine metabolism, its utility as a research tool has provided significant insights into the mechanisms of TPP-dependent enzymatic reactions. The oxidation of the thiazole ring to a thiazolone is a known cause of thiamine's loss of biological activity, but this is typically considered a degradation product rather than a functional metabolite. researchgate.net

Emerging Research Frontiers for Thiamine Thiazolone Pyrophosphate

Development of Advanced Spectroscopic Techniques for Characterization in Complex Biological Systems

The study of thiamine (B1217682) thiazolone pyrophosphate and its interactions within intricate biological environments necessitates the use and continuous development of sophisticated spectroscopic methods. These techniques are essential for elucidating the compound's structure, dynamics, and function at a molecular level.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of thiamine and its derivatives, including ThTDP, in biological samples like whole blood. plos.orgnvkc.nlgoogle.com This method allows for the simultaneous measurement of multiple vitamers, providing a comprehensive profile of thiamine metabolism. plos.org The development of Ultra High Performance Liquid Chromatography (UHPLC)-MS/MS has further enhanced these capabilities, offering rapid analysis times and high sensitivity, crucial for both research and diagnostic applications. plos.org

Spectrophotometric and spectrofluorometric methods also play a significant role. researchgate.netresearchgate.net For instance, the oxidation of thiamine to the highly fluorescent thiochrome (B1210408) is a classic and widely used detection method. cornell.edu Advanced techniques are being developed to improve the specificity and reduce interference from other molecules present in complex biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about thiamine and its analogs. It is instrumental in understanding the conformational changes that occur upon binding to enzymes and other biomolecules. nih.gov

The table below summarizes key spectroscopic techniques used in the study of thiamine and its derivatives.

| Spectroscopic Technique | Application in Thiamine Research | Key Advantages |

| HPLC-MS/MS | Quantification of thiamine and its phosphate (B84403) esters in biological fluids. | High sensitivity, specificity, and ability for simultaneous analysis of multiple compounds. plos.orgnvkc.nl |

| Spectrophotometry | Determination of thiamine concentrations based on UV absorbance. | Simple and widely accessible. researchgate.net |

| Spectrofluorometry | Detection of thiamine via fluorescent derivatives like thiochrome. | High sensitivity. researchgate.netcornell.edu |

| NMR Spectroscopy | Elucidation of the three-dimensional structure and conformation of thiamine analogs and their interactions with proteins. | Provides detailed structural and dynamic information. nih.gov |

Investigation of Thiamine Thiazolone Pyrophosphate in Diverse Organisms and Ecological Interactions

The essential role of thiamine pyrophosphate (TPP) across all domains of life makes its analog, this compound, a subject of interest in a wide array of organisms and their ecological relationships. wikipedia.orgnih.gov

In Microorganisms: Many bacteria, fungi, and protozoans can synthesize thiamine de novo. taylorandfrancis.com The enzymes in these pathways are potential targets for antimicrobial agents. ThTDP, as an inhibitor of TPP-dependent enzymes, serves as a valuable research tool to probe the importance of these metabolic routes for the survival and virulence of pathogenic microorganisms. nih.govfrontiersin.org For example, the thiamine biosynthetic pathway in Pseudomonas syringae has been shown to be crucial for its ability to infect plants. frontiersin.org

Ecological Interactions: The synthesis and exchange of thiamine and its precursors can shape microbial communities and their interactions with host organisms. For instance, the gut microbiota plays a significant role in the thiamine homeostasis of their hosts. frontiersin.org Studying how compounds like ThTDP affect these microbial populations can help to understand the complex metabolic interplay within these ecosystems.

Unraveling Novel Enzymatic Activities or Regulatory Roles

While the primary known function of this compound is the inhibition of TPP-dependent enzymes, ongoing research is exploring the possibility of novel enzymatic activities and regulatory functions. nih.govnih.gov

The binding of ThTDP to enzymes can induce conformational changes that are different from those induced by the natural coenzyme, TPP. nih.gov These structural alterations could potentially lead to unexpected enzymatic activities or allosteric regulation of other proteins. The interaction of ThTDP with the pyruvate (B1213749) dehydrogenase complex, for example, has been shown to affect the activities of associated kinase and phosphatase enzymes. nih.gov

Furthermore, the broader family of thiamine derivatives is increasingly recognized for its non-coenzymatic roles. nih.govresearchgate.netnih.gov Thiamine and its phosphate esters have been implicated in the regulation of gene expression through riboswitches in bacteria and plants, and may be involved in cellular signaling pathways. nih.govnih.gov Although direct evidence for ThTDP in these non-coenzymatic roles is still emerging, its structural similarity to native thiamine compounds suggests that it could potentially interact with these regulatory systems.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

The advent of "omics" technologies—genomics, proteomics, and metabolomics—has revolutionized the study of metabolism, providing a systems-level view of cellular processes. The integration of these approaches is a powerful strategy for a comprehensive understanding of the effects of this compound.

Metabolomics: High-resolution metabolomics allows for the untargeted or targeted analysis of a wide range of small molecules in a biological sample. nih.govescholarship.org This technology can be used to identify the specific metabolic pathways that are perturbed by ThTDP. For example, metabolomic studies in thiamine deficiency have revealed significant alterations in amino acid, lipid, and energy metabolism. nih.gov Similar approaches can pinpoint the precise metabolic consequences of ThTDP inhibition.

Proteomics: Proteomic analysis can identify and quantify changes in the protein landscape of a cell or organism in response to ThTDP. This can reveal not only the direct enzymatic targets of the inhibitor but also downstream effects on protein expression. nih.gov For instance, proteomic studies of thiamine deficiency have identified changes in proteins involved in oxidative stress and neurotransmitter synthesis. nih.gov

Chemotranscriptomics: This emerging field uses chemical probes to map the interactions between small molecules and RNA on a transcriptome-wide scale. nih.govresearchgate.net A photoaffinity probe based on thiamine monophosphate has been used to identify interactions with bacterial RNA, including riboswitches. nih.govresearchgate.net Similar probes derived from ThTDP could be developed to uncover novel RNA binding partners and regulatory networks.

The integration of these omics datasets provides a powerful, multi-faceted view of the cellular response to ThTDP, from the level of gene expression to protein function and metabolic output.

Q & A

What experimental strategies are used to synthesize and purify TTPP, and what challenges arise during its stabilization?

TTPP is synthesized from thiamine thiazolone via pyrophosphorylation, typically using ATP and thiamine pyrophosphokinase (EC 2.7.6.2) . Key challenges include:

- Purification : The intermediate thiamine thiazolone monophosphate is highly unstable, often forming oily residues that resist crystallization and degrade rapidly .

- Stabilization : Aqueous solutions of TTPP require low temperatures (-80°C) and avoidance of light/DMSO due to hydrolytic instability . Chromatography (e.g., reverse-phase HPLC) is critical for isolating pure TTPP, monitored via thiochrome fluorescence assays .

How does TTPP’s inhibitory potency against thiamine pyrophosphate (TPP)-dependent enzymes inform transition-state analog design?

TTPP acts as a transition-state analog by mimicking the uncharged thiazolium intermediate in TPP-dependent reactions. Methodological insights include:

- Binding affinity : TTPP binds E. coli pyruvate dehydrogenase with a dissociation constant ≤5 × 10⁻¹⁰ M, ~20,000-fold stronger than TPP, validated via competitive inhibition kinetics .

- Kinetic assays : Second-order rate constants (e.g., 5.7 × 10⁴ M⁻¹ min⁻¹ for pyruvate dehydrogenase inactivation) quantify TTPP’s efficacy .

- Structural validation : X-ray crystallography or NMR confirms TTPP’s interaction with active-site residues, contrasting with TPP’s charged thiazolium ring .

What contradictions exist in TTPP’s biosynthesis pathways across model organisms, and how are they resolved experimentally?

While TPP biosynthesis in Salmonella typhimurium involves a thi operon regulated by TPP , TTPP is synthetic and not naturally biosynthesized. Discrepancies arise in:

- Precursor utilization : Labeling studies in Salmonella show distinct pyrimidine and thiazole precursors for TPP , whereas TTPP synthesis requires chemical modification of preformed thiamine .

- Regulatory mechanisms : TPP represses its own biosynthesis via feedback inhibition, but TTPP’s regulatory effects (e.g., on thi operons) remain unexplored. Comparative transcriptomics and mutagenesis can clarify these differences .

How can TTPP’s antioxidant properties be leveraged to study drug-induced oxidative stress in preclinical models?

In methotrexate-induced hepatotoxicity models, TTPP reduces oxidative damage via:

- Biomarker quantification : Measure liver MDA (lipid peroxidation), MPO (neutrophil infiltration), and 8-OHdG/dG (DNA damage) to compare TTPP’s efficacy against thiamine .

- Dosage optimization : Intraperitoneal TTPP (7-day regimen) normalizes AST/ALT levels and histopathology (centrilobular necrosis, apoptosis), unlike thiamine .

- Mechanistic studies : Assess TTPP’s role in NADPH regeneration via pentose phosphate pathway enzymes (e.g., transketolase) .

What advanced techniques validate TTPP’s role as a coenzyme analog in herbicide-targeted enzyme systems?

In acetolactate synthase (ALS) and ketol-acid reductoisomerase (KARI) studies:

- Enzyme kinetics : IC₅₀ values for TTPP are compared with commercial herbicides (e.g., imazaquin) using radioisotopic assays (¹⁴C-pyruvate decarboxylation) .

- Structural modeling : Overlay TTPP’s thiazolone ring with TPP in ALS/KARI active sites to identify steric/electronic mismatches impacting herbicidal activity .

How do researchers address TTPP’s instability in aqueous buffers during in vitro assays?

- Buffer optimization : Use 10 mM potassium phosphate (pH 6.6) with 0.5 mM MgCl₂ to stabilize TTPP’s pyrophosphate moiety .

- Short-term storage : Prepare fresh solutions and avoid freeze-thaw cycles; lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .

- Activity validation : Pre-incubate TTPP with apoenzymes (e.g., pyruvate decarboxylase) to confirm coenzyme reconstitution via CO₂ manometry .

What distinguishes TTPP’s regulatory effects on bacterial operons from its coenzyme functions?

While TTPP is not a natural regulator, TPP represses thi operon transcription in Salmonella via TPP-sensing riboswitches . Key distinctions:

- Genetic screens : Isolate thiL mutants defective in TPP kinase to test TTPP’s ability to bypass TPP-mediated repression .

- Metabolite profiling : Compare intracellular TTPP/TPP ratios via LC-MS/MS to assess cross-reactivity with TPP-binding proteins .

How is TTPP’s stereospecificity probed in dehydrogenase-catalyzed reactions?

- Deuterium labeling : Incubate deuterated substrates (e.g., [²H]-ethanol) with alcohol dehydrogenase and TTPP-bound enzymes. Analyze product isotopomers via NMR to confirm retention/inversion of configuration .

- Crystallography : Resolve TTPP-enzyme complexes to identify hydrogen-bonding networks dictating stereochemical outcomes .

What methodologies resolve conflicting data on TTPP’s non-coenzyme roles in immune modulation?

- Cytokine profiling : Treat macrophages with TTPP and quantify TNF-α/IL-6 via ELISA to test hyperreactivity hypotheses .

- Gene silencing : CRISPR-Cas9 knockout of TPP-dependent enzymes (e.g., transketolase) in immune cells to isolate TTPP-specific effects .

How does TTPP’s structural variability impact its application in plant stress-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.